[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

Physicochemical profiling Membrane permeability Drug-likeness

[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid (ChemDiv ID: Y044-8300; molecular formula C20H26N2O5; MW 374.44 g/mol) is a synthetic indole-2-carboxamide derivative featuring 4,7-dimethoxy substitution on the indole core and a cyclohexylacetic acid moiety linked via an N-methyl amide bridge. It is specifically disclosed in patent EP2991963B1 as a representative compound within a class of small-molecule inhibitors targeting the NHR2 domain of the RUNX1/ETO fusion protein, a validated therapeutic target in acute myeloid leukemia (AML).

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
Cat. No. B12183960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3(CCCCC3)CC(=O)O
InChIInChI=1S/C20H26N2O5/c1-26-15-6-7-16(27-2)18-13(15)10-14(22-18)19(25)21-12-20(11-17(23)24)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11-12H2,1-2H3,(H,21,25)(H,23,24)
InChIKeyGFTMDLSXJHSCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid | Indole-Based NHR2 Tetramerization Inhibitor Scaffold


[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid (ChemDiv ID: Y044-8300; molecular formula C20H26N2O5; MW 374.44 g/mol) is a synthetic indole-2-carboxamide derivative featuring 4,7-dimethoxy substitution on the indole core and a cyclohexylacetic acid moiety linked via an N-methyl amide bridge . It is specifically disclosed in patent EP2991963B1 as a representative compound within a class of small-molecule inhibitors targeting the NHR2 domain of the RUNX1/ETO fusion protein, a validated therapeutic target in acute myeloid leukemia (AML) [1].

Why [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid Cannot Be Replaced by Generic Indole-2-Carboxylic Acid Derivatives for NHR2-Targeted Screening


The NHR2 tetramerization interface targeted by this compound class contains a defined hydrophobic pocket that accommodates the cyclohexyl ring and a polar subpocket that engages the terminal carboxylate via a salt bridge [1]. Simply substituting with N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine or other amino acid conjugates eliminates the cyclohexyl spacer geometry essential for productive binding, while replacing the 4,7-dimethoxy pattern with halogenated or unsubstituted indoles clinically reduces antiproliferative potency by >20-fold [2].

[1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Physicochemical Differentiation: logD, logP, and Polar Surface Area Comparison Against Closest Amino Acid Conjugate

The target compound exhibits a computed logD of -0.61 and polar surface area (PSA) of 129.86 Ų, compared to the closest commercially available analog N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine, which bears a free α-amino acid terminus and shows a lower logD and higher PSA consistent with reduced membrane permeation potential . The cyclohexylacetic acid architecture shifts the compound into a physicochemical space (logD -0.61, logSw -3.16) more compatible with intracellular target engagement required for NHR2 inhibition.

Physicochemical profiling Membrane permeability Drug-likeness Lead optimization

Patent-Disclosed Target Engagement: NHR2/RUNX1-ETO Tetramerization Inhibition Specificity

The target compound is explicitly listed in EP2991963B1 as a preferred representative within general formula (E/E-1) of NHR2 tetramerization inhibitors [1]. The patent discloses that compounds of this formula inhibit RUNX1/ETO tetramer formation without affecting dimer formation, a mechanistic distinction not achieved by generic cyclohexylacetic acid derivatives or indole-2-carboxamides lacking the specific 4,7-dimethoxy and cyclohexylmethyl combination.

Acute myeloid leukemia Protein-protein interaction inhibitor RUNX1-ETO NHR2 domain

Class-Level Antiproliferative Activity of 4,7-Dimethoxyindole Scaffold vs. Halogenated Analogs

While direct antiproliferative data for the target compound have not been located, the 4,7-dimethoxyindole pharmacophore class shows growth inhibition (GI50) of 0.9 μM against TC32 Ewing sarcoma cells, compared to 20 μM for corresponding dichloro-substituted indole analogs—a >22-fold potency advantage associated with the dimethoxy pattern . Although this evidence pertains to a 4,7-dimethoxyindoline-2,3-dione rather than the 2-carboxamide, the methoxy substitution pattern is conserved.

Anticancer activity Structure-activity relationship Indole substitution TC32 cell line

Optimal Research Use Cases for [1-({[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid Based on Its Differentiated Profile


NHR2/RUNX1-ETO Tetramerization Inhibitor Screening and Lead Optimization for AML

This compound serves as a patent-validated starting point for structure-activity relationship (SAR) exploration around the NHR2 tetramerization target. Its disclosure in EP2991963B1 directly links it to a mechanism relevant to acute myeloid leukemia, making it appropriate for medicinal chemistry campaigns aiming to improve affinity, selectivity, and pharmacokinetic properties within this chemotype [1]. The cyclohexylacetic acid moiety provides a modifiable carboxylate handle for prodrug or salt-form optimization.

Chemical Probe Development Targeting Protein-Protein Interactions (PPIs)

The compound's design—bridging an indole core to a cyclohexyl ring with a terminal carboxylate to engage two distinct subpockets—makes it a suitable scaffold for developing cell-permeable PPI inhibitors. Its predicted physicochemical profile (logD -0.61, PSA 129.86 Ų) aligns with intracellular probe criteria, positioning it ahead of more polar amino acid conjugates that may exhibit poor membrane penetration .

Differentiation from Generic Screening Collections: Structural Novelty Confirmation

Procurement teams seeking non-redundant compounds for diversity-oriented screening libraries can leverage the unique combination of 4,7-dimethoxy substitution, indole-2-carboxamide linkage, and cyclohexylacetic acid terminus—unlike typical amino acid or piperidine conjugates commonly found in commercial libraries [1]. The ChemDiv Y044-8300 catalog entry confirms its achiral nature, simplifying handling and assay preparation compared to racemic or enantiomerically pure alternatives.

In Silico Modeling and Computational Docking Studies for NHR2 Domain

Given the availability of crystal structures for the NHR2 tetramerization domain, this compound can be used as a reference ligand for docking studies, molecular dynamics simulations, and pharmacophore model refinement aimed at discovering next-generation RUNX1/ETO inhibitors [1]. Its explicit patent disclosure ensures that computational predictions can be contextualized within an existing intellectual property framework.

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